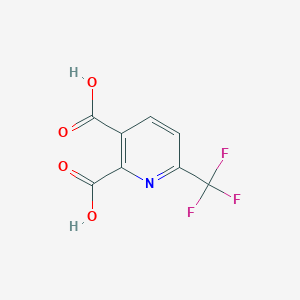

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C8H4F3NO4. It is a white crystalline solid that is slightly soluble in water and stable under acidic conditions . This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Méthodes De Préparation

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid can be synthesized through the reaction of 6-(Trifluoromethyl)pyridine with sodium nitrite (NaNO2) under acidic conditions . The nitroso group (NO2-) is added to the C3 position of the pyridine ring, and the resulting nitroso compound is hydrolyzed to form this compound . This method is commonly used in laboratory settings.

Analyse Des Réactions Chimiques

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has been investigated for its potential in medicinal chemistry, particularly as a precursor for bioactive molecules. Notably:

- Anti-cancer Activity : Research indicates that derivatives of pyridine-2,3-dicarboxylic acids exhibit anti-proliferative effects against various cancer cell lines. The trifluoromethyl group is believed to enhance these effects by improving the lipophilicity and metabolic stability of the compounds .

- Antimicrobial Properties : Compounds derived from this acid have shown promising results in inhibiting bacterial growth, making them candidates for developing new antibiotics .

- Neurological Applications : Some studies suggest that derivatives may act on neurotransmitter systems, indicating potential use in treating neurodegenerative diseases .

Agrochemical Applications

The agrochemical industry has seen significant interest in trifluoromethylated compounds due to their efficacy as pesticides and herbicides:

- Crop Protection : 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid derivatives are used as active ingredients in herbicides and fungicides. For instance, fluazifop-butyl is a notable derivative that protects crops from various pests .

- Development of New Agrochemicals : The unique properties imparted by the trifluoromethyl group allow for the creation of novel agrochemical formulations that are more effective than traditional compounds. Over 20 such formulations have been developed recently .

Case Study 1: Anti-Cancer Research

A study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications at the 6-position could enhance therapeutic efficacy .

Case Study 2: Agrochemical Efficacy

Research conducted on fluazifop-butyl demonstrated its effectiveness in controlling grass weeds in cereal crops. Field trials showed a reduction in weed biomass by over 80% compared to untreated controls . This underscores the practical application of trifluoromethylated pyridines in agriculture.

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine ring structure contribute to its reactivity and effectiveness in various applications . The exact molecular

Activité Biologique

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological interactions, making it a valuable candidate for drug discovery and development.

The molecular formula for this compound is C8H6F3NO4. This compound features a pyridine ring substituted at the 2 and 3 positions with carboxylic acid groups and at the 6 position with a trifluoromethyl group. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its biological activity.

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl moiety aids in penetrating cell membranes, allowing the compound to reach intracellular targets where it can inhibit enzyme activity or modulate receptor functions.

Target Enzymes

- 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in glucocorticoid metabolism. Inhibition by this compound may influence metabolic pathways related to stress responses.

- Branched-Chain Amino Acid Transaminases (BCATs) : Compounds with similar structures have shown potential as BCAT inhibitors, which are relevant in cancer metabolism .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit potent antimicrobial properties against various bacterial strains such as S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL .

- Antiviral Activity : Research has demonstrated that certain derivatives can inhibit viral replication, particularly against Chlamydia species. The presence of the trifluoromethyl group was critical for enhancing this activity .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, contributing to its therapeutic profile in treating conditions characterized by excessive inflammation.

Case Studies

-

Antichlamydial Activity :

A study identified that derivatives containing the trifluoromethyl group exhibited selective activity against Chlamydia, outperforming non-fluorinated analogs in efficacy . The structural modifications were essential for enhancing bioactivity. -

Enzyme Inhibition :

High-throughput screening revealed that certain trifluoromethyl-pyridine derivatives function as effective inhibitors of BCATs, suggesting their potential utility in cancer therapeutics .

Research Findings Summary

Propriétés

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKAVDDRGVIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547832 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90376-94-6 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.